Boc-N-methyl-L-phenylalanine(dicyclohexylammonium)salt
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Overview
Description
Boc-N-methyl-L-phenylalanine(dicyclohexylammonium)salt, also known as N-α-t.-Boc-N-α-methyl-L-phenylalanine dicyclohexylammonium salt, is a compound used primarily in peptide synthesis. It is a standard building block for introducing phenylalanine amino-acid residues by Boc solid-phase peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-N-methyl-L-phenylalanine(dicyclohexylammonium)salt involves the protection of the amino group of N-methyl-L-phenylalanine with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting N-methyl-L-phenylalanine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The resulting Boc-protected amino acid is then reacted with dicyclohexylamine to form the dicyclohexylammonium salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps of Boc protection and salt formation, but with optimized reaction conditions and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Boc-N-methyl-L-phenylalanine(dicyclohexylammonium)salt undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amino acid.
Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Coupling Reagents: DCC or DIC are used in the presence of a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) for peptide coupling reactions.
Major Products
The major products formed from these reactions include deprotected N-methyl-L-phenylalanine and various peptide derivatives, depending on the specific coupling partners used .
Scientific Research Applications
Boc-N-methyl-L-phenylalanine(dicyclohexylammonium)salt has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein structure and function through the synthesis of modified peptides.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Boc-N-methyl-L-phenylalanine(dicyclohexylammonium)salt primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide is synthesized, the Boc group can be removed under acidic conditions, revealing the free amino group for further functionalization .
Comparison with Similar Compounds
Similar Compounds
Boc-N-methyl-D-phenylalanine(dicyclohexylammonium)salt: Similar in structure but with a different stereochemistry.
Boc-N-methyl-4-nitro-L-phenylalanine(dicyclohexylammonium)salt: Contains a nitro group on the phenyl ring, which can alter its reactivity and applications
Uniqueness
Boc-N-methyl-L-phenylalanine(dicyclohexylammonium)salt is unique due to its specific stereochemistry and the presence of the Boc protecting group, which makes it particularly useful in peptide synthesis. Its dicyclohexylammonium salt form enhances its solubility and stability, making it easier to handle and use in various applications .
Properties
Molecular Formula |
C27H44N2O4 |
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Molecular Weight |
460.6 g/mol |
IUPAC Name |
dicyclohexylazanium;(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C15H21NO4.C12H23N/c1-15(2,3)20-14(19)16(4)12(13(17)18)10-11-8-6-5-7-9-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,12H,10H2,1-4H3,(H,17,18);11-13H,1-10H2/t12-;/m0./s1 |
InChI Key |
MFORGORUOHHLHW-YDALLXLXSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=CC=C1)C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2 |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2 |
Origin of Product |
United States |
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